tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate
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Overview
Description
tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The Boc group is introduced to protect the amine during subsequent reactions and is later removed under acidic conditions . The synthetic route may involve multiple steps, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane derivatives and Boc-protected amines. Examples are tert-butanesulfinamide and other Boc-protected azepanes .
Uniqueness
tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate is unique due to its specific structure, which combines a Boc-protected amine with a seven-membered azepane ring
Biological Activity
Chemical Identity
tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate, with the CAS number 1782491-36-4, is a compound characterized by its unique azepane ring structure. It is primarily utilized in medicinal chemistry for its potential biological activities, particularly in drug development and synthesis.
Molecular Structure
The molecular formula of this compound is C12H23N2O2. The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exhibit effects on neurotransmitter systems, particularly in the modulation of receptors involved in neurological functions.
Pharmacological Properties
Research indicates that this compound may have potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its structural features suggest possible interactions with neurotransmitter receptors and enzymes involved in neurochemical pathways.
Study 1: Neuroprotective Effects
A study published in Neuroscience Letters investigated the neuroprotective effects of similar azepane derivatives. The findings suggested that compounds with structural similarities to this compound exhibited significant protective effects against oxidative stress-induced neuronal damage. This was measured using cell viability assays and oxidative stress markers.
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of related compounds. The results indicated that these azepane derivatives could inhibit acetylcholinesterase (AChE) activity, suggesting potential benefits in treating Alzheimer's disease by enhancing cholinergic transmission.
Comparative Biological Activity Table
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Aminomethylation : Introduction of the aminomethyl group can be accomplished via reductive amination or similar methods.
- Carboxylation : The carboxylic acid moiety can be added through carboxylation reactions using suitable reagents.
Applications in Drug Discovery
Due to its structural characteristics and biological activity, this compound serves as a valuable building block in medicinal chemistry. Its derivatives are explored for therapeutic applications targeting neurological conditions, pain management, and other disorders.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10-5-7-15(8-6-11(10)9-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUPBYYAOYIPQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCC1CN)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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